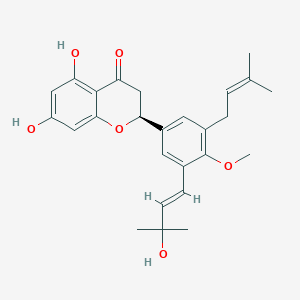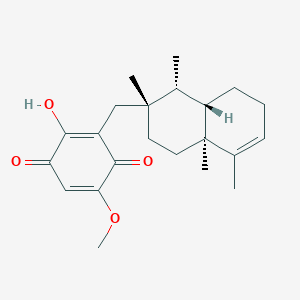
Bolinaquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bolinaquinone is a natural product that is a structurally complex, cytotoxic sesquiterpene quinone. It is a hydroxyquinone marine metabolite known for its potent anti-inflammatory activity . The compound has garnered significant interest due to its unique structure and biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bolinaquinone can be synthesized using a scaffold simplification and focused library approach. One notable method involves a microwave-assisted Suzuki coupling reaction. This method has been used to create 32 this compound analogues with good-to-excellent cytotoxicity profiles . The reaction conditions typically involve the use of arylboronic acids and palladium catalysts under microwave irradiation to achieve the desired coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and Suzuki coupling suggests that scalable production could be achieved through optimization of these methods. The focus on creating analogues also indicates potential for industrial applications in drug development.
Analyse Chemischer Reaktionen
Types of Reactions: Bolinaquinone undergoes various chemical reactions, including:
Oxidation: The quinone moiety in this compound can participate in redox reactions, making it a candidate for studies involving oxidative stress and related biological processes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of arylboronic acids during Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Arylboronic acids and palladium catalysts are commonly used in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include various this compound analogues with modified aryl groups, which have shown significant cytotoxicity against different cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Bolinaquinone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying quinone chemistry and developing new synthetic methodologies.
Biology: this compound is used to study cellular processes such as clathrin-mediated endocytosis.
Industry: this compound and its analogues are explored for their potential use in pharmaceuticals and biotechnology.
Wirkmechanismus
Bolinaquinone exerts its effects primarily through inhibition of clathrin-mediated endocytosis. This process involves the internalization of cellular cargo using clathrin-coated vesicles. This compound interacts with the clathrin terminal domain, disrupting the formation of these vesicles and thereby inhibiting endocytosis . This mechanism is significant in understanding its cytotoxic and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Terpene-quinones: These compounds share structural similarities with bolinaquinone and exhibit cytotoxic properties.
Hydroxyquinones: Similar to this compound, these compounds have hydroxyl groups attached to the quinone moiety and are known for their biological activities.
Uniqueness: this compound is unique due to its specific interaction with the clathrin terminal domain, which is not commonly observed in other quinones. This interaction underlies its potent inhibition of clathrin-mediated endocytosis, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
216498-95-2 |
|---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-16-14(2)21(3,9-10-22(13,16)4)12-15-19(24)17(23)11-18(26-5)20(15)25/h7,11,14,16,24H,6,8-10,12H2,1-5H3/t14-,16+,21-,22-/m1/s1 |
InChI-Schlüssel |
PYUXUMSQSVWNDS-NSAJDELNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |
Kanonische SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



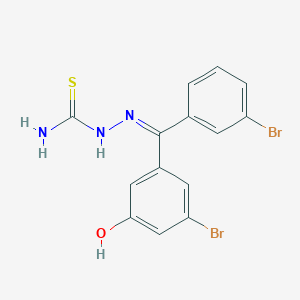
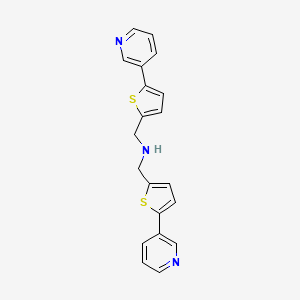
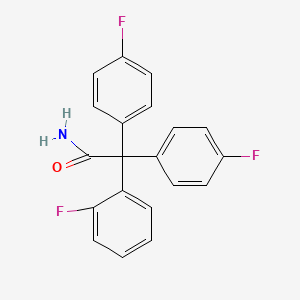
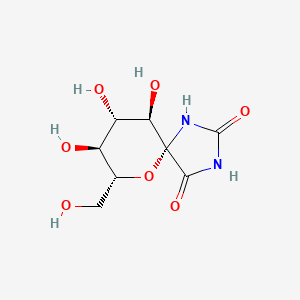

![Bis(benzo[b]furan-2-yl)methanone](/img/structure/B10847146.png)
![Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847148.png)
![1-Cyano-2-(2-Methyl-1-Benzofuran-5-Yl)-3-[(3s)-2-Oxo-1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)azepan-3-Yl]guanidine](/img/structure/B10847156.png)
![N-tert-butyl-2-[[6-cyano-1-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]-pyridin-2-ylsulfonylamino]acetamide](/img/structure/B10847168.png)
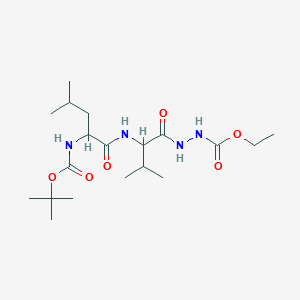
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)
![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)
